molecular formula C6H8N2O2 B1283706 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 915920-06-8

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No.: B1283706
CAS No.: 915920-06-8
M. Wt: 140.14 g/mol
InChI Key: OTSUEZKWAUCIHN-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with formic acid, followed by cyclization to form the 1,2,4-oxadiazole ring. The final step involves the reduction of the resulting oxadiazole derivative to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization and reduction steps .

Chemical Reactions Analysis

Types of Reactions: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrogen atoms on the cyclopropyl group or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring is known to exhibit hydrogen bond acceptor properties, which may facilitate interactions with biological molecules. Additionally, the cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

  • (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
  • (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Comparison: (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-7-6(10-8-5)4-1-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSUEZKWAUCIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588004
Record name (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-06-8
Record name (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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